Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride
Description
Tricyclo[4.4.0.0³,⁸]decan-2-amine hydrochloride (CAS: 2445794-73-8) is a tricyclic amine hydrochloride with the molecular formula C₁₀H₁₈ClN and a molecular weight of 187.71 g/mol. Its IUPAC name reflects its fused cyclohexane and bicyclo[4.4.0]decane framework, with an amine group at position 2 and a chloride counterion . While its specific applications remain under investigation, structural analogs like amantadine and memantine hydrochloride are well-established antiviral and neurological agents, respectively. This article provides a detailed comparison with structurally and functionally related compounds.
Properties
IUPAC Name |
tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-8-3-1-6-5-7(8)2-4-9(6)10;/h6-10H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDMNDBJEWXWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C1C3)C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tricyclic compounds .
Scientific Research Applications
Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Amantadine Hydrochloride (Tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride)
- Structure : A tricyclo[3.3.1.1³,⁷]decane ("adamantane") core with an amine at position 1 .
- Molecular Formula : C₁₀H₁₇N·HCl (MW: 187.71 g/mol) .
- Applications : First-generation M2 ion channel inhibitor for influenza A and Parkinson’s disease .
- Key Differences: Positional Isomerism: Amantadine’s amine is at position 1 vs. position 2 in the target compound.
Memantine Hydrochloride (3,5-Dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride)
- Structure : Adamantane core with two methyl groups at positions 3 and 5 .
- Molecular Formula : C₁₂H₂₁N·HCl (MW: 215.76 g/mol) .
- Applications : NMDA receptor antagonist for Alzheimer’s disease.
- Key Differences :
4-Homoisotwistane Derivatives (e.g., Tricyclo[5.3.1.0³,⁸]undecan-3-ylamine hydrochloride)
- Structure : Larger tricyclo[5.3.1.0³,⁸]undecane core with amine substituents .
- Applications : Antiviral agents with 30–50× greater potency than amantadine against Newcastle disease virus .
- Key Differences :
N-Substituted Tricyclic Amines (e.g., N-Benzyl-3,7-dimethyltricyclo[3.3.0.0³,⁷]oct-1-ylamine hydrochloride)
- Structure : Smaller tricyclo[3.3.0.0³,⁷]octane core with benzyl and methyl substituents .
- Synthesis : Reductive amination with NaBH₃CN or catalytic hydrogenation (Pd/C) .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Applications |
|---|---|---|---|---|---|
| Tricyclo[4.4.0.0³,⁸]decan-2-amine HCl | C₁₀H₁₈ClN | 187.71 | Tricyclo[4.4.0.0³,⁸]decane | -NH₂ at C2 | Research stage |
| Amantadine HCl | C₁₀H₁₇N·HCl | 187.71 | Tricyclo[3.3.1.1³,⁷]decane | -NH₂ at C1 | Influenza A, Parkinson’s |
| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | Tricyclo[3.3.1.1³,⁷]decane | -NH₂ at C1, -CH₃ at C3/C5 | Alzheimer’s disease |
| 4-Homoisotwist-3-ylamine HCl | C₁₁H₂₀ClN | 201.74 | Tricyclo[5.3.1.0³,⁸]undecane | -NH₂ at C3 | Antiviral (Newcastle disease) |
| N-Benzyl-3,7-dimethyltricyclo[3.3.0.0³,⁷]oct-1-ylamine HCl | C₁₈H₂₄ClN | 289.85 | Tricyclo[3.3.0.0³,⁷]octane | -N-Benzyl, -CH₃ at C3/C7 | Opioid receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
